molecular formula C19H24N2O4 B2679253 (E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide CAS No. 2380195-68-4

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide

Cat. No. B2679253
CAS RN: 2380195-68-4
M. Wt: 344.411
InChI Key: KXKIICXROGMIDA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • A study focused on the synthesis of benzamide derivatives, including compounds related to "(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide," explores their crystal structures. These structures can help identify binding sites for allosteric modulators of specific receptors, suggesting potential applications in drug design and pharmacology (Wu et al., 2014).

Anti-Fatigue and Anticonvulsant Activities

  • The anti-fatigue effects of certain benzamide derivatives were studied in a mouse model, indicating potential applications in developing treatments for fatigue-related conditions. These derivatives enhanced swimming capacity, a measure of physical endurance (Wu et al., 2014).
  • Research into novel enaminones, related structurally to benzamide compounds, has shown anticonvulsant activity in various models, highlighting the therapeutic potential in epilepsy treatment. Some of these compounds displayed potent activity with minimal neurotoxicity, demonstrating their promise as safer antiepileptic drugs (Edafiogho et al., 1992).

Chemical Synthesis Techniques

  • The Biginelli synthesis, an efficient method for producing dihydropyrimidinone derivatives containing morpholine moieties, demonstrates the versatility of these compounds in chemical synthesis. This method highlights the ease of incorporating the morpholine group, suggesting its utility in diverse synthetic applications (Bhat et al., 2018).

Biological Activity

  • Some studies focus on the biological activities of compounds containing morpholine and related structures, exploring their antifungal properties and potential as anti-inflammatory and analgesic agents. This suggests applications in developing new treatments for fungal infections and inflammation-related conditions (Weiqun et al., 2005), (Abu‐Hashem et al., 2020).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c22-18(5-3-15-2-4-16-17(12-15)25-14-24-16)20-13-19(6-1-7-19)21-8-10-23-11-9-21/h2-5,12H,1,6-11,13-14H2,(H,20,22)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKIICXROGMIDA-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.